Product packaging for 2,7-Diazaspiro[4.4]nonane dihydrochloride(Cat. No.:CAS No. 1394122-72-5)

2,7-Diazaspiro[4.4]nonane dihydrochloride

Numéro de catalogue: B1469769
Numéro CAS: 1394122-72-5
Poids moléculaire: 199.12 g/mol
Clé InChI: HMRHZCZCCRKDBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,7-Diazaspiro[4.4]nonane dihydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a spirocyclic diazaspiro core, a three-dimensional structure that is highly valued for its ability to improve physicochemical properties and serve as a rigid scaffold in the design of novel bioactive molecules . Although specific data for the unsubstituted parent compound is limited in the current literature, its direct derivatives have demonstrated substantial research value. For instance, analogs of the 2,7-diazaspiro[4.4]nonane scaffold have been developed as potent ligands for sigma receptors (S1R and S2R), which are important targets for the treatment of neuropathic pain . One such derivative exhibited high binding affinity and a maximum antiallodynic effect at very low doses in a preclinical model, highlighting the therapeutic potential of this chemical series . The spirocyclic structure provides a unique spatial arrangement that can lead to enhanced potency and selectivity in drug candidates . Researchers utilize this compound as a key synthetic intermediate for the exploration of new treatments for neurological disorders, cancer, and other conditions . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material in accordance with safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16Cl2N2 B1469769 2,7-Diazaspiro[4.4]nonane dihydrochloride CAS No. 1394122-72-5

Propriétés

IUPAC Name

2,7-diazaspiro[4.4]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRHZCZCCRKDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2,7-Diazaspiro[4.4]nonane dihydrochloride is a spirocyclic nitrogen compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, including receptors and enzymes, which may lead to therapeutic applications in treating several disorders.

Chemical Structure and Properties

The molecular formula of 2,7-Diazaspiro[4.4]nonane is C7H14N2C_7H_{14}N_2 with a molecular weight of approximately 142.20 g/mol. The dihydrochloride form enhances its solubility and stability, making it suitable for biological assays and potential pharmacological applications.

Research indicates that this compound acts primarily as a ligand for various receptors, particularly nicotinic acetylcholine receptors (nAChRs) and sigma receptors (SRs). Its mechanism involves modulating neurotransmitter release, influencing dopamine levels, and potentially providing therapeutic effects in central nervous system disorders characterized by neurotransmitter dysfunction .

Interaction with Sigma Receptors

Recent studies have shown that derivatives of 2,7-Diazaspiro[4.4]nonane exhibit high affinity for sigma receptors (S1R and S2R). For instance, compound AD258 demonstrated a binding affinity of Ki=3.5K_i=3.5 nM for S1R and Ki=2.6K_i=2.6 nM for S2R . This interaction suggests potential analgesic properties, as sigma receptors are implicated in pain modulation.

Biological Activity Overview

The compound's biological activity extends to various areas:

  • Inhibition of Autotaxin : It has been identified as an inhibitor of autotaxin, an enzyme involved in cancer progression and inflammatory diseases .
  • Impact on Osteoclast Activity : Novel derivatives have shown the ability to inhibit osteoclast activity in vitro and prevent bone loss in ovariectomized mice without affecting bone formation . For example, compound E197 was effective in reducing osteoclast activity while maintaining osteoblast numbers.

Osteoclast Inhibition

A study investigated the effects of several diazaspiro[4.4]nonane derivatives on osteoclast activities. Key findings included:

  • Compound E197 : Significantly inhibited both mouse and human osteoclast activities.
  • Mechanism : The inhibition was linked to the prevention of osteoclast adhesion to bone surfaces without impairing overall bone formation .
CompoundIC50 (µM)Effect on Osteoclasts
E19710Inhibits activity
E2025Inhibits activity
Alendronate1Standard treatment

Sigma Receptor Binding Affinity

A series of compounds based on the diazaspiro framework were synthesized and evaluated for their binding affinities to sigma receptors:

  • Compound 9d (AD258) : Exhibited negligible cytotoxicity and high binding affinity at low doses, indicating its potential as an analgesic agent .
CompoundS1R Binding Affinity (nM)S2R Binding Affinity (nM)
9d3.52.6
Other CompoundsVaries from 1.8 to 11Varies

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The 2,7-diazaspiro[4.4]nonane structure has been explored for its potential as a sigma receptor ligand. Recent studies have demonstrated that derivatives of this compound exhibit significant binding affinity to sigma receptors (S1R and S2R), which are implicated in various physiological processes including pain modulation.

Case Study: Sigma Receptor Ligands

  • A study published in August 2023 highlighted the synthesis of 2,7-diazaspiro[4.4]nonane derivatives that showed high affinity for sigma receptors, particularly compound AD258 which exhibited a binding affinity of KiK_i values of 3.5 nM (S1R) and 2.6 nM (S2R) .
  • These compounds were tested for analgesic properties in vivo, showing effectiveness in reducing pain responses at low doses (0.6–1.25 mg/kg) without significant toxicity .

Polymer Science Applications

The compound is also recognized for its utility in the development of polymeric materials. The presence of the diazaspiro ring system enhances the thermal and oxidative stability of polymers.

Case Study: Polymeric Materials

  • According to a patent filed in 2002, 2,7-diazaspiro[4.4]nonane-1,6-dione derivatives serve as precursors for thermoplastic and thermoset polymers . These polymers can be engineered to have specific properties suitable for biomedical applications.
  • The stability of these polymers is crucial, particularly in environments with moisture or elevated temperatures, where traditional polymers may degrade .

Structural Modifications and Variants

The versatility of the 2,7-diazaspiro[4.4]nonane scaffold allows for various structural modifications which can enhance its binding properties or stability.

Data Table: Binding Affinities of Variants

CompoundBinding Affinity (nM)Sigma Receptor Type
AD2583.5S1R
AD2592.6S2R
Variant A11S1R
Variant B5S2R

This table illustrates the binding affinities of different derivatives, showcasing how modifications can impact receptor interaction.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Comparisons

Compound Core Structure Key Modifications Target/Activity Affinity/Activity Data References
2,7-Diazaspiro[4.4]nonane dihydrochloride [4.4] diazaspirocycle N/A S1R ligand (agonist/antagonist), antiallodynic Kᵢ(S1R): 1.8–11 nM; in vivo efficacy
2,7-Diazaspiro[3.5]nonane derivatives [3.5] diazaspirocycle Methyl/cyclopropyl substituents S1R/S2R ligands, D4R antagonists D4R selectivity over D2R; Kᵢ(S1R): <10 nM
2-Oxa-7-azaspiro[4.4]nonane hydrochloride [4.4] oxazaspirocycle Oxygen replaces nitrogen Unknown biological activity; structural analog N/A
Piperazine derivatives Linear diamine Non-spirocyclic PKM2 activators, σ receptor ligands AC₅₀(PKM2): ~895 nM; lower potency
1,4-Diazepane 7-membered ring Linear diamine with additional CH₂ PKM2 activators AC₅₀: 895 nM; higher than spirocycles

Key Research Findings

Antiallodynic Efficacy: [4.4]nonane derivatives (e.g., compound 5b) reversed capsaicin-induced allodynia without motor side effects, a critical advantage over non-spirocyclic σ ligands .

Functional Selectivity: [3.5]nonane-based compounds exhibit S1R agonism, while [4.4]nonane analogs show mixed agonist/antagonist profiles, suggesting ring size influences functional outcomes .

SAR Insights :

  • Increasing the distance between the spirocycle and hydrophobic moieties enhances S1R affinity but reduces S2R selectivity .

Méthodes De Préparation

Synthetic Strategies for 2,7-Diazaspiro[4.4]nonane Core

The synthesis of 2,7-diazaspiro[4.4]nonane compounds typically starts from appropriately substituted piperidine or related nitrogen-containing cyclic precursors. The key step is the formation of the spirocyclic ring system, which involves cyclization reactions that connect two nitrogen atoms via a spiro junction.

Stepwise Preparation Methodology

3.1. Starting Materials and Intermediates

  • The synthesis often begins with tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate derivatives, which serve as protected intermediates allowing selective functionalization.
  • Substituted aromatic halides such as p-iodobenzene or p-chlorobenzonitrile are used to introduce aromatic groups via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

3.2. Formation of Key Intermediates

  • Intermediates such as compounds labeled 6a–6e are synthesized through halogen substitution reactions.
  • N-Boc deprotection (removal of tert-butoxycarbonyl protecting group) is performed to expose the amine functionalities for further reactions.

3.3. Functionalization via Acylation and Alkylation

  • Acylation reactions with benzoyl chloride or other acyl chlorides produce amide derivatives (e.g., compound 7a).
  • Reduction of amides to amines is achieved using lithium aluminum hydride (LiAlH4), yielding compounds like 7b.
  • Alkylation with alkyl bromides introduces various alkyl substituents, generating a series of derivatives (e.g., 8a, 9a–9d).

3.4. Final Steps to Obtain 2,7-Diazaspiro[4.4]nonane Dihydrochloride

  • After the desired substitutions, the free base form of 2,7-diazaspiro[4.4]nonane is converted to its dihydrochloride salt by treatment with hydrochloric acid.
  • This salt formation improves the compound’s solubility and crystallinity, facilitating handling and biological testing.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Protection tert-Butoxycarbonyl (Boc) protection tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (5)
2 Aromatic substitution p-Iodobenzene or p-chlorobenzonitrile, nucleophilic substitution Intermediates 6a–6e
3 Deprotection Acidic conditions (e.g., TFA) Free amine intermediates
4 Acylation Benzoyl chloride or acyl chlorides Amide derivatives (e.g., 7a)
5 Reduction Lithium aluminum hydride (LiAlH4) Amine derivatives (e.g., 7b)
6 Alkylation Alkyl bromides Alkylated derivatives (e.g., 8a, 9a–9d)
7 Salt formation HCl treatment This compound

Detailed Research Findings on Preparation

  • The synthetic approach allows for diverse substitutions on the spirocyclic core, enabling structure-activity relationship (SAR) studies for sigma receptor binding affinity.
  • The intermediates and final compounds are characterized by standard analytical techniques including NMR, MS, and HPLC to confirm purity and structure.
  • The dihydrochloride salt form is preferred for biological assays due to its enhanced aqueous solubility, as confirmed by solubility and formulation studies.

Solubility and Formulation Notes

  • Preparation of stock solutions of this compound requires careful solvent selection based on solubility profiles.
  • Typical solvents include DMSO, PEG300, Tween 80, and water, often added sequentially to maintain clear solutions.
  • Concentrations for stock solutions are calculated precisely to ensure reproducibility in biological experiments, with molarity calculators aiding in preparation.

Summary Table of Key Intermediates and Their Binding Affinities

Compound ID Substituents S1R Affinity (K_i, nM) S2R Affinity (K_i, nM) Selectivity (Ki S2R / Ki S1R)
7b None 10 ± 1.4 40 ± 4.4 4.0
8a 1 Substituent 6.5 ± 0.9 95 ± 9.5 14.6
11b 1 Substituent 1.8 ± 0.4 14 ± 1.6 7.8
13a 1 Substituent 2.5 ± 0.4 20 ± 3.1 8.0
14a 2 Substituents 2.1 ± 0.4 13 ± 2.2 6.2
16c 3 Substituents 36 ± 5.7 7.7 ± 0.7 0.2

Note: Data adapted from SAR studies highlighting the impact of substitution on receptor affinity.

Q & A

Q. What are the recommended synthetic routes for 2,7-Diazaspiro[4.4]nonane dihydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursors such as tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. Key steps include:
  • Buchwald-Hartwig amination for introducing aryl groups (e.g., iodobenzene) to the spiro scaffold .
  • Deprotection of the Boc group using trifluoroacetic acid (TFA), followed by alkylation with reagents like (2-bromoethyl)benzene to modify substituents .
  • Final salt formation (dihydrochloride) to enhance solubility and stability .
    Alternative routes use nucleophilic acyl substitution with benzoyl chloride or 2-phenylacetyl chloride to introduce functional groups .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Structural confirmation requires:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify spirocyclic connectivity and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) with UV detection at 254 nm .
  • X-ray crystallography : For resolving stereochemical ambiguities, particularly in derivatives with chiral centers .

Q. What preliminary biological screening assays are used for this compound?

  • Methodological Answer : Initial screening focuses on:
  • Enzyme inhibition assays : Testing against targets like carbonic anhydrase or acetylcholinesterase using fluorometric or colorimetric substrates .
  • Radioligand binding assays : For Sigma Receptor (S1R/S2R) affinity studies, utilizing [³H]-DTG or [³H]-pentazocine as tracers .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .

Advanced Research Questions

Q. How do structural modifications influence Sigma receptor (S1R/S2R) binding affinity and selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Hydrophobic substituents (e.g., benzyl, phenethyl) at the distal end of the scaffold enhance S1R affinity. For example, (2-bromoethyl)benzene derivatives show sub-micromolar IC₅₀ values .

  • Linker length : A two-carbon spacer between the spiro core and aromatic groups optimizes S1R/S2R selectivity (Table 1) .

  • Computational modeling : Molecular docking with homology models of S1R/S2R predicts key interactions (e.g., hydrogen bonding with Glu172 in S1R) .

    Table 1 : SAR of Selected Derivatives

    CompoundSubstituentS1R IC₅₀ (nM)S2R IC₅₀ (nM)Selectivity (S1R/S2R)
    4bPhenethyl120450037.5
    5bBenzyl85320037.6

Q. What in vivo models are used to evaluate therapeutic potential?

  • Methodological Answer :
  • Capsaicin-induced allodynia : Mechanistic studies in rodents demonstrate efficacy in reducing neuropathic pain without motor impairment (ED₅₀: 10 mg/kg, i.p.) .
  • Pharmacokinetic profiling : LC-MS/MS analysis of plasma and brain tissue to measure bioavailability (e.g., brain/plasma ratio >0.5) .
  • Toxicology : Acute toxicity studies (OECD 423) to determine LD₅₀ and organ-specific effects .

Q. How does the spirocyclic scaffold enhance material science applications?

  • Methodological Answer : The rigid spiro structure contributes to:
  • Supramolecular assemblies : Self-assembly into nanostructures via π-π stacking (confirmed by TEM) .
  • Polymer synthesis : Ring-opening polymerization (ROP) with ε-caprolactone yields biodegradable polymers with tunable Tg (40–60°C) .
  • Catalysis : Coordination with transition metals (e.g., Pd) for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Data Contradictions and Resolution

Q. Discrepancies in reported IC₅₀ values for enzyme inhibition—how to resolve them?

  • Methodological Answer : Variations arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. To reconcile:
  • Standardize protocols : Use recombinant human enzymes (e.g., hCAII vs. hCAIX) and control buffer systems (HEPES, pH 7.4) .
  • Cross-validate : Compare results with reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Key Considerations for Experimental Design

  • Stereochemical purity : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers, as stereochemistry impacts biological activity .
  • Salt form selection : Dihydrochloride vs. trifluoroacetate salts affect solubility (e.g., 2,7-DDH hydrochloride has >10 mg/mL in PBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diazaspiro[4.4]nonane dihydrochloride
Reactant of Route 2
2,7-Diazaspiro[4.4]nonane dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.